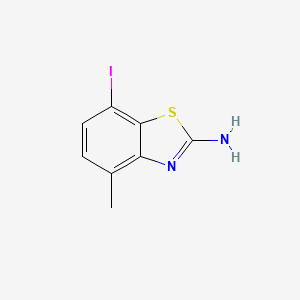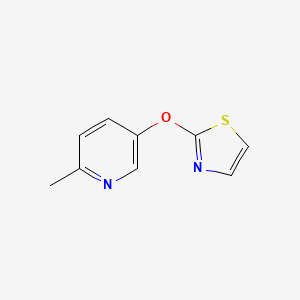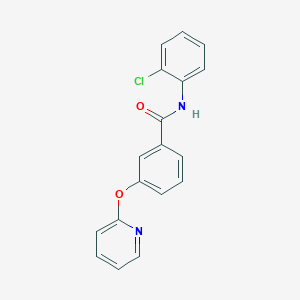
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide (TFEP) is a trifluoroethylated pyrrolidine-2-carboxamide compound that has recently gained attention for its potential applications in scientific research. TFEP is a synthetic compound that is used for a variety of purposes, including in the synthesis of other compounds, as a catalyst, and as a reagent for various biochemical and physiological studies.
科学的研究の応用
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a reagent for various biochemical and physiological studies, such as the study of enzyme kinetics and the study of signal transduction pathways.
作用機序
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a small molecule that is capable of binding to and modulating the activity of various proteins. It has been shown to bind to and activate several enzymes, including adenylate cyclase and protein kinase C. It has also been shown to bind to and modulate the activity of several G-protein coupled receptors, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and G-protein coupled receptors, which can lead to changes in signal transduction pathways and gene expression. It has also been shown to have an effect on the metabolism of various compounds, including glucose and fatty acids.
実験室実験の利点と制限
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and use in various experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is also limited in its applications. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very reactive, which limits its use in certain types of reactions.
将来の方向性
There are many future directions that can be explored for the use of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide in scientific research. One potential area of research is the development of new methods for the synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide and its derivatives. Additionally, further research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on other enzymes and G-protein coupled receptors. Furthermore, research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on various metabolic pathways and gene expression. Finally, research can be conducted to investigate the potential therapeutic applications of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide, such as in the treatment of various diseases.
合成法
The synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves a multi-step process. The first step is to synthesize the starting material, 2,2,2-trifluoroethyl pyrrolidine-2-carboxylate, which is done by reacting 2,2,2-trifluoroethanol with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The next step is to convert the carboxylate to the carboxamide, which is done by reacting it with a primary amine such as ethylamine. Finally, the carboxamide is converted to 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide by reacting it with trifluoroacetic acid.
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(12)6(11)13/h5H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFDYJSVAYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

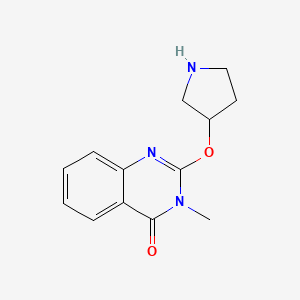
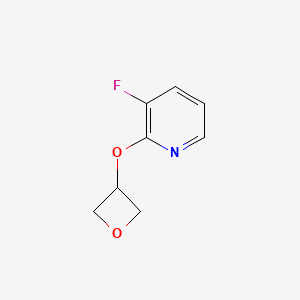
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)
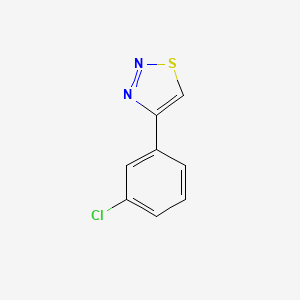
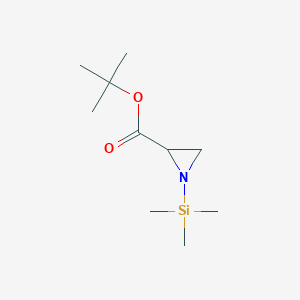
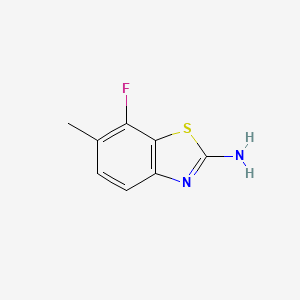
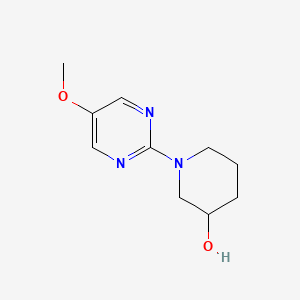

![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)
